(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide
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Description
“(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a nitrile group (-CN), and two benzyl groups (C6H5CH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The compound contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds, giving it a high degree of resonance stability . The presence of the amide and nitrile groups also suggests potential sites for intermolecular hydrogen bonding, which could influence its physical properties .
Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of its functional groups. For example, the nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions . The amide group could participate in condensation reactions or be hydrolyzed to an amine and a carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and nitrile could increase its solubility in polar solvents . The benzene rings could contribute to π-π stacking interactions, influencing its behavior in a solid state .
Future Directions
The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, depending on its biological activity .
Properties
IUPAC Name |
(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-2-29(20-23-11-7-4-8-12-23)25-15-13-21(14-16-25)17-24(18-27)26(30)28-19-22-9-5-3-6-10-22/h3-17H,2,19-20H2,1H3,(H,28,30)/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXZZUXMMSWDL-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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